1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride
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Overview
Description
1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a nitrogen-containing six-membered heterocycle that is widely used in medicinal chemistry due to its presence in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride typically involves the reaction of 1-phenylhexan-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylhexanoic acid or phenylhexanone.
Reduction: Formation of phenylhexanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Another piperidine derivative with similar structural features.
Piperidine: The parent compound with a simpler structure.
Uniqueness
1-Phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
39234-01-0 |
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Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-phenyl-6-piperidin-1-ylhexan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-17(16-10-4-1-5-11-16)12-6-2-7-13-18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H |
InChI Key |
IMCAEXAIAZGYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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